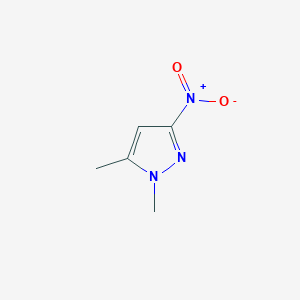
4-Hydroxy-3-methoxy-2-nitrobenzonitrile
Vue d'ensemble
Description
4-Hydroxy-3-methoxy-2-nitrobenzonitrile is a chemical compound. It is one of the main photoproducts formed during the photolytic destruction of the herbicide bromoxynil .
Synthesis Analysis
The synthesis of 4-Hydroxy-3-methoxybenzonitrile can be carried out from vanillin. The process involves two steps of reaction: reduction of vanillin to vanillyl alcohol with NaBH4, followed by halogenation and nitrilization of the product with PBr3 and KCN, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3-methoxy-2-nitrobenzonitrile include a melting point of 85-87 °C (lit.) . The molecular weight is 149.15 .Applications De Recherche Scientifique
Synthesis and Chemical Intermediates
- Synthesis of Compounds : 4-Hydroxy-3-methoxy-2-nitrobenzonitrile and its derivatives are involved in the synthesis of various chemical compounds. For example, a method has been developed for the synthesis of 4-hydroxy-3-iodo-5-nitrobenzonitrile, used as a fasciolicide, from p-hydroxybenzaldehyde by nitration, cyanation, and iodination, with a high yield and low cost (Zhao Hai-shuang, 2003).
- Intermediate in Drug Synthesis : This compound also serves as an intermediate in drug synthesis. For instance, 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a related compound, was used in the synthesis of Gefitinib, a cancer medication (Bo Jin et al., 2005).
Analytical and Experimental Applications
- Use in Analytical Methods : The compound has been found to be a general-purpose matrix for analyses of small organic, peptide, and protein molecules in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS), offering a clean background in the low mass range (Hao Gu et al., 2021).
- Study of Physical Properties : Research has been conducted on the thermophysical behavior of nitrobenzonitriles, including compounds similar to 4-Hydroxy-3-methoxy-2-nitrobenzonitrile, to understand their heat capacities and phase transitions (P. Jiménez et al., 2002).
Medicinal Chemistry and Pharmacology
- Potential in Antimicrobial Activity : Some derivatives of nitrobenzonitriles, including those with structural similarities to 4-Hydroxy-3-methoxy-2-nitrobenzonitrile, have been synthesized and tested for their antimicrobial activity, indicating the potential of such compounds in medicinal chemistry (Davinder Kumar et al., 2011).
Environmental and Atmospheric Studies
- Atmospheric Chemistry : Research on the atmospheric reactivity of compounds like guaiacol, which is structurally related to 4-Hydroxy-3-methoxy-2-nitrobenzonitrile, has shown the formation of nitroguaiacol isomers as main oxidation products, suggesting the relevance of such compounds in understanding biomass burning emissions and atmospheric chemistry (Amélie Lauraguais et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-8-6(11)3-2-5(4-9)7(8)10(12)13/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMPYISMRTXHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427604 | |
| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methoxy-2-nitrobenzonitrile | |
CAS RN |
677335-32-9 | |
| Record name | 4-hydroxy-3-methoxy-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1S,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B1609531.png)
![N-[amino(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B1609533.png)








